molecular formula C21H12N4O3 B013938 Tris(p-isocyanatophenyl)amine CAS No. 19759-70-7

Tris(p-isocyanatophenyl)amine

Cat. No. B013938
CAS RN: 19759-70-7
M. Wt: 368.3 g/mol
InChI Key: IIJYXXMUZSBGGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tris(p-isocyanatophenyl)amine and related compounds often involves multistep chemical reactions, starting from basic amines or isocyanates. For example, Kaplánek et al. (2007) described the preparation of polyfluoroalkylated amines from tris(hydroxymethyl)aminomethane (TRIS), which can be easily converted to the corresponding isocyanates, highlighting a method for producing compounds with similar functional groups to tris(p-isocyanatophenyl)amine (Kaplánek et al., 2007).

Molecular Structure Analysis

The molecular structure of tris(p-isocyanatophenyl)amine is characterized by its trisubstituted amine core, with three isocyanate groups attached to phenyl rings. This structure is crucial for its reactivity and interaction with other molecules. Studies on similar compounds, such as tris(4-cyanophenyl)amine, have shown that these structures can exhibit strong fluorescence and unique supramolecular assemblies, indicating the potential for similar properties in tris(p-isocyanatophenyl)amine (Patra et al., 2007).

Chemical Reactions and Properties

Tris(p-isocyanatophenyl)amine's isocyanate groups are highly reactive towards nucleophiles, including alcohols, amines, and water, forming urethanes, ureas, and carbamates, respectively. This reactivity makes it a versatile compound for cross-linking polymers or creating foams. Derasp et al. (2016) demonstrated the divergent reactivity of N-isocyanates with primary and secondary amines, which can be relevant to understanding the chemical behavior of tris(p-isocyanatophenyl)amine and its applications in synthesizing heterocyclic compounds (Derasp et al., 2016).

Physical Properties Analysis

The physical properties of tris(p-isocyanatophenyl)amine, such as solubility, melting point, and thermal stability, are influenced by its molecular structure. Compounds with similar structures, like tris(4-hydroxy-3,5-diisopropylbenzyl)amine, show significant solubility in common organic solvents and exhibit high thermal stability, suggesting that tris(p-isocyanatophenyl)amine may share these properties (Kim et al., 2012).

Chemical Properties Analysis

The chemical properties of tris(p-isocyanatophenyl)amine, including its reactivity with various nucleophiles, its role in forming polymers and coatings, and its potential for creating materials with enhanced physical properties, are key to its applications in materials science. The work by Leventis et al. (2016) on nanoporous polyurea from triisocyanate and boric acid illustrates the utility of isocyanate chemistry in designing materials with specific structural and functional properties (Leventis et al., 2016).

Scientific Research Applications

1. Development of Sealing Materials

  • Application Summary : Tris(p-isocyanatophenyl)amine is used to modify epoxy resin to obtain sealants with high heat resistance . The epoxy resin is modified using tris(p-isocyanatophenyl)thiophosphate and SKTN-A rubber dimethylsiloxane .
  • Methods of Application : The modification process involves the use of cyclic amine as a structuring agent . The products of the modification are studied by spectral methods . The physicomechanical and rheokinetic characteristics, as well as relaxation properties, are determined .
  • Results : It is shown that an increase in heat resistance, glass transition temperature, and water resistance is achieved with the introduction of silicone rubber in an amount of 10 wt parts or more in the epoxyurethane system .

2. Fluorescent & Trifunctional Probe

  • Application Summary : Tris(p-isocyanatophenyl)amine is used as a fluorescent and trifunctional probe that exhibits nonlinear optical properties .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The probe exhibits remarkably high nonlinear optical properties .

3. Investigation of Physical Characteristics

  • Application Summary : Tris(p-isocyanatophenyl)amine has been used in the investigation of various theoretical and experimental physical characteristics .
  • Methods of Application : The study involved potential energy surface scan, optimized structure, vibrational spectra, electronic band structure, molecular electrostatic potential surface, optical and optoelectronic behaviors .
  • Results : The specific results of this study are not detailed in the source .

3. Investigation of Physical Characteristics

  • Application Summary : Tris(p-isocyanatophenyl)amine has been used in the investigation of various theoretical and experimental physical characteristics .
  • Methods of Application : The study involved potential energy surface scan, optimized structure, vibrational spectra, electronic band structure, molecular electrostatic potential surface, optical and optoelectronic behaviors .
  • Results : The specific results of this study are not detailed in the source .

Safety And Hazards

TIPA should be handled with care. Avoid dust formation, inhalation, and skin contact. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

4-isocyanato-N,N-bis(4-isocyanatophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N4O3/c26-13-22-16-1-7-19(8-2-16)25(20-9-3-17(4-10-20)23-14-27)21-11-5-18(6-12-21)24-15-28/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJYXXMUZSBGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=O)N(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390928
Record name Tris(p-isocyanatophenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(p-isocyanatophenyl)amine

CAS RN

19759-70-7
Record name Tris(p-isocyanatophenyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Bollaert, FC De Schryver, P Tackx… - Advanced …, 1993 - Wiley Online Library
Molecular sensors can be used to monitor the polymerization of linear precursors and also the formation of epoxy networks. The synthesis and properties of a novel fluorescence probe, …
KATHOLIEKE UNIV LEUVEN (BELGIUM) - 1993 - apps.dtic.mil
This volume contains the abstracts, reproduced as submitted by the authors, of the scientific contributions that will be presented at the Symposium as plenary lecture, short invited lecture…
Number of citations: 0 apps.dtic.mil

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